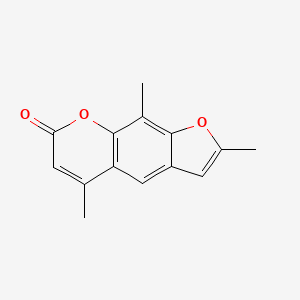

Trimethylpsoralen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Trimethylpsoralen (TMP), also known as Trioxsalen, is a synthetic, trifunctional furocoumarin designed for high-efficiency photochemical reactions with nucleic acids. As a member of the psoralen class, it intercalates into DNA and, upon activation by long-wave ultraviolet light (UVA), forms covalent interstrand cross-links (ICLs), primarily with thymine bases. This mechanism effectively halts DNA replication and transcription, forming the basis of its utility in molecular biology and dermatology research. Unlike naturally occurring analogs such as 8-methoxypsoralen (8-MOP), TMP's specific methylation pattern confers distinct properties regarding DNA binding, photoreactivity, and topical efficacy, making it a non-interchangeable agent for specific applications.

Research Fit

References

- [1] Hanson, C. V., Riggs, J. L., & Lennette, E. H. (1978). Photochemical inactivation of DNA and RNA viruses by psoralen derivatives. The Journal of general virology, 40(2), 345–358.

- [2] Prampolini, F., et al. (2020). Tracing the Photoaddition of Pharmaceutical Psoralens to DNA. Molecules, 25(22), 5293.

- [4] Knutson, D., et al. (2021). Psoralen Derivatives with Enhanced Potency. ACS chemical biology, 16(8), 1435–1443.

- [15] Muni, M. M., & Ljungman, M. (2010). Psoralen-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and Rad3-related-dependent manner. Molecular cancer research : MCR, 8(3), 381–389.

Selecting a psoralen based on class name alone can lead to failed experiments and invalid comparisons. Trimethylpsoralen (TMP), 8-methoxypsoralen (8-MOP), and 5-methoxypsoralen (5-MOP) exhibit significant, procurement-critical differences despite their shared furocoumarin core. Variations in methylation and substitution patterns directly alter DNA intercalation affinity, the quantum yield of photoadduct formation, solubility, and topical penetration. For example, TMP is noted for its higher activity in topical applications compared to orally administered 8-MOP, requiring significantly lower concentrations for equivalent phototoxic effect. These differences mean that substituting TMP with 8-MOP (or vice-versa) in a protocol without re-optimization will fundamentally change the dosimetry, reaction kinetics, and biological outcome, compromising data reproducibility.

Substitution Risk

References

- [2] Prampolini, F., et al. (2020). Tracing the Photoaddition of Pharmaceutical Psoralens to DNA. Molecules, 25(22), 5293.

- [5] Hannuksela, M., & Karvonen, J. (1981). Phototoxicity of topical trioxsalen. Photodermatology, 2(2), 115-119.

- [12] Turjanmaa, K., Salo, H., & Reunala, T. (1985). Comparison of trioxsalen bath and oral methoxsalen PUVA in psoriasis. Acta dermato-venereologica, 65(1), 86–88.

Potency in Topical PUVA

For applications requiring local or topical administration, Trimethylpsoralen (Trioxsalen) demonstrates significantly higher activity than 8-methoxypsoralen (Methoxsalen). Clinical and preclinical studies show that effective concentrations of TMP in topical preparations are 10 to 100 times lower than those required for 8-MOP to achieve a comparable phototoxic or therapeutic effect. This difference is critical for designing potent topical formulations while minimizing total compound load and potential systemic absorption.

| Evidence Dimension | Required Topical Concentration for Efficacy |

| Target Compound Data | 10-100x lower concentration needed |

| Comparator Or Baseline | 8-methoxypsoralen (Methoxsalen) |

| Quantified Difference | 90-99% lower concentration required |

| Conditions | Topical PUVA treatment for psoriasis. |

This allows for the development of more potent, lower-concentration topical formulations, reducing material costs and minimizing patient exposure.

Viral Inactivation Efficiency

In photochemical inactivation of both DNA and RNA viruses, Trimethylpsoralen was found to be superior to a more soluble aminomethyl psoralen derivative on a molar basis. While limited by its aqueous solubility, TMP's intrinsic photoreactivity makes it a more efficient choice for applications like preparing viral antigens or sterilizing biological samples where maximizing cross-linking per molecule is paramount.

| Evidence Dimension | Viral Inactivation Efficiency (Molar Basis) |

| Target Compound Data | Superior |

| Comparator Or Baseline | Aminomethyl psoralen derivative |

| Quantified Difference | Qualitatively superior on a molar basis |

| Conditions | Photochemical inactivation of Western equine encephalitis virus (RNA) and herpes simplex virus type I (DNA) with UVA light. |

For researchers developing inactivated virus vaccines or requiring sterile nucleic acids for downstream applications, TMP offers higher inactivation efficiency per molecule, potentially reducing the required concentration and irradiation times.

Aqueous Solubility Profile

Trimethylpsoralen has a lower aqueous solubility (2 mg/100 ml) compared to 8-methoxypsoralen (4.8 mg/100 ml). This is a critical, procurement-relevant parameter. While lower solubility can be a challenge, it is a known quantity that dictates solvent choice and formulation strategy, for example, favoring emulsion or lipophilic bases for topical applications where TMP excels. This defined characteristic ensures reproducible formulation development, unlike compounds with highly variable or poorly documented solubility.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 2 mg/100 ml |

| Comparator Or Baseline | 8-methoxypsoralen (Methoxsalen): 4.8 mg/100 ml |

| Quantified Difference | 58.3% lower solubility than 8-MOP |

| Conditions | Aqueous solution. |

Knowing the precise, lower solubility allows for rational design of non-aqueous or emulsion-based delivery systems, preventing costly trial-and-error in formulation and ensuring batch-to-batch consistency.

Vitiligo Therapeutic Profile

In a comparative clinical evaluation for the treatment of vitiligo, the overall therapeutic results produced by Trimethylpsoralen and the parent compound Psoralen were superior to those achieved with 8-methoxypsoralen. A separate study noted that while 8-MOP is widely used, TMP is often preferred for vitiligo due to being less phototoxic after oral administration. This suggests a better therapeutic window for TMP in this specific application.

| Evidence Dimension | Therapeutic Outcome in Vitiligo |

| Target Compound Data | Superior overall results |

| Comparator Or Baseline | 8-methoxypsoralen (8-MOP) |

| Quantified Difference | Qualitatively superior therapeutic outcomes reported. |

| Conditions | Oral administration (10 mg dosage) for treatment of vitiligo. |

For researchers investigating vitiligo treatments, TMP has a clinical track record of superior outcomes and lower phototoxicity compared to the common substitute 8-MOP, making it a more promising starting point.

Topical PUVA for Skin Disease Models

Based on its demonstrated high efficacy at low concentrations, Trimethylpsoralen is the indicated choice for developing and testing topical PUVA therapies for skin conditions like psoriasis and vitiligo. Its performance allows researchers to achieve significant biological effects with minimal compound, which is critical for in vivo studies.

Viral Inactivation for Antigens & Nucleic Acids

For workflows requiring the complete inactivation of DNA or RNA viruses while preserving structural antigens or nucleic acid integrity, TMP's superior molar efficiency makes it a prime candidate. It is particularly suitable for preparing inactivated viral stocks for use in ELISAs, antibody production, or as non-infectious templates for PCR.

DNA Repair Studies in Living Cells

As a potent DNA interstrand cross-linking agent, TMP is an essential tool for studying DNA repair pathways. Its ability to create a specific type of DNA damage allows for the synchronized induction of cellular repair responses, making it ideal for research into genomic instability and the efficacy of DNA repair inhibitors.

Vitiligo Repigmentation Research

Given its documented superior clinical outcomes and favorable phototoxicity profile compared to 8-MOP in vitiligo treatment, TMP is the logical starting compound for any pre-clinical research aiming to develop new therapies or understand the mechanisms of repigmentation.

Application Fit Matrix

References

- [1] Hanson, C. V., Riggs, J. L., & Lennette, E. H. (1978). Photochemical inactivation of DNA and RNA viruses by psoralen derivatives. The Journal of general virology, 40(2), 345–358.

- [5] Hannuksela, M., & Karvonen, J. (1981). Phototoxicity of topical trioxsalen. Photodermatology, 2(2), 115-119.

- [12] Turjanmaa, K., Salo, H., & Reunala, T. (1985). Comparison of trioxsalen bath and oral methoxsalen PUVA in psoriasis. Acta dermato-venereologica, 65(1), 86–88.

- [19] Annamalai, R., & Subhan, S. A. (1975). A comparative clinical evaluation of trimethylpsoralen, psoralen and 8-methoxypsoralen in treating vitiligo. International journal of dermatology, 14(3), 205–208.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H351 (97.5%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

D05 - Antipsoriatics

D05A - Antipsoriatics for topical use

D05AD - Psoralens for topical use

D05AD01 - Trioxysalen

D05B - Antipsoriatics for systemic use

D05BA - Psoralens for systemic use

D05BA01 - Trioxysalen

Mechanism of Action

Pictograms

Corrosive;Health Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Stabilisation of self-assembled DNA crystals by triplex-directed photo-cross-linking

Hatem O Abdallah, Yoel P Ohayon, Arun Richard Chandrasekaran, Ruojie Sha, Keith R Fox, Tom Brown, David A Rusling, Chengde Mao, Nadrian C SeemanPMID: 27265774 DOI: 10.1039/c6cc03695c

Abstract

The tensegrity triangle is a robust DNA motif that can self-assemble to generate macroscopic three-dimensional crystals. However, the stability of these crystals is dependent on the high ionic conditions used for crystal growth. Here we demonstrate that a triplex-forming oligonucleotide can be used to direct the specific intercalation, and subsequent photo-cross-linking, of 4,5',8-trimethylpsoralen to single or multiple loci within or between the tiles of the crystal. Cross-linking between the tiles of the crystal improves their thermal stability. Such an approach is likely to facilitate the removal of crystals from their mother liquor and may prove useful for applications that require greater crystal stability.XPF knockout via CRISPR/Cas9 reveals that ERCC1 is retained in the cytoplasm without its heterodimer partner XPF

Janin Lehmann, Christina Seebode, Sabine Smolorz, Steffen Schubert, Steffen EmmertPMID: 28130555 DOI: 10.1007/s00018-017-2455-7

Abstract

The XPF/ERCC1 heterodimeric complex is essentially involved in nucleotide excision repair (NER), interstrand crosslink (ICL), and double-strand break repair. Defects in XPF lead to severe diseases like xeroderma pigmentosum (XP). Up until now, XP-F patient cells have been utilized for functional analyses. Due to the multiple roles of the XPF/ERCC1 complex, these patient cells retain at least one full-length allele and residual repair capabilities. Despite the essential function of the XPF/ERCC1 complex for the human organism, we successfully generated a viable immortalised human XPF knockout cell line with complete loss of XPF using the CRISPR/Cas9 technique in fetal lung fibroblasts (MRC5Vi cells). These cells showed a markedly increased sensitivity to UVC, cisplatin, and psoralen activated by UVA as well as reduced repair capabilities for NER and ICL repair as assessed by reporter gene assays. Using the newly generated knockout cells, we could show that human XPF is markedly involved in homologous recombination repair (HRR) but dispensable for non-homologous end-joining (NHEJ). Notably, ERCC1 was not detectable in the nucleus of the XPF knockout cells indicating the necessity of a functional XPF/ERCC1 heterodimer to allow ERCC1 to enter the nucleus. Overexpression of wild-type XPF could reverse this effect as well as the repair deficiencies.Design of a Fluorescence Turn-on and Label-free Aptasensor Using the Intrinsic Quenching Power of G-Quadruplex to AMT

Dandan Wang, Fenghua Geng, Yongxiang Wang, Yu Ma, Guixin Li, Peng Qu, Congying Shao, Maotian XuPMID: 32062632 DOI: 10.2116/analsci.19P455

Abstract

A novel fluorescent aptasensor based on the G-quadruplex induced fluorescent quenching of psoralen and the competitive interactions between 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT), adenosine triphosphate (ATP) and G-rich DNA functionalized split ATP aptamer was proposed. The binding of ATP to the G-rich DNA functionalized split aptamer induced a significant enhancement in fluorescence emission intensity while undergoing excitation at 340 nm. Under the optimal conditions, the developed aptasensor showed high selectivity and good accuracy for detecting ATP. The practicality of the proposed aptasensor has been confirmed by successfully analyzing ATP in spiked human blood serum samples with satisfactory results. As far as we know, this is the first time that the intrinsic quenching ability of G-quadruplex was applied to simply construct a fluorescence turn-on and label-free aptasensor. On account of the superiority of the simplicity of the design strategy, more work is expected in the future to develop a variety of novel sensors for other important analytes using the quenching capability of G-quadruplex through reasonable designs.The Photoaddition of a Psoralen to DNA Proceeds via the Triplet State

Janina Diekmann, Julia Gontcharov, Sascha Fröbel, Christian Torres Ziegenbein, Wolfgang Zinth, Peter GilchPMID: 31415157 DOI: 10.1021/jacs.9b06521

Abstract

Psoralens are natural compounds that serve in the light dependent treatment of certain skin diseases (PUVA therapy). They are DNA intercalators that upon photoexcitation form adducts with thymine bases. For one psoralen derivative, 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT), the photoreactions are characterized here by nanosecond UV-vis and IR absorption spectroscopy. The triplet state of AMT is identified as the reactive one. On the 1-10 μs time scale this local triplet state transforms into a triplet biradical bearing one single bond between the addends. Within ∼50 μs this biradical forms the final adduct featuring a cyclobutane ring. This kinetic behavior is in stark contrast to the closely related photoaddition of two thymine moieties within the DNA. Origins of the differences are discussed.Synthesis of Oligonucleotides Containing 4,5',8-Trimethylpsoralen at the 2'-O Position and Their Cross-Linking Properties with RNAs

Akio Kobori, Asako Yamayoshi, Akira MurakamiPMID: 25199638 DOI: 10.1002/0471142700.nc0515s58

Abstract

4,5',8-Trimethylpsoralen-conjugated oligonucleotides have been used in the study of photo-cross-linking with target oligonucleotides and in the field of the photodynamic therapy. This unit describes synthetic procedures for oligonucleotides using 2'-O-methylphosphoramidite units and an adenosine phosphoramidite unit containing a 4,5',8-trimethylpsoralen derivative attached at the 2' position of an adenosine sugar moiety via an ethoxymethylene linkage. Procedures for obtaining the photo-cross-linking efficiency of 2'-O-methyloligonucleotides containing a 4,5',8-trimethylpsoralen derivative with a target oligonucleotide under UV irradiation conditions are also described, together with the procedure for preparation of (32)P-radiolabeled RNA.Detecting RNA-RNA interactions using psoralen derivatives

Timothy W NilsenPMID: 25183819 DOI: 10.1101/pdb.prot080861

Abstract

Psoralens are tricyclic compounds that intercalate into double-stranded DNA or RNA and, on irradiation with long-wavelength (365-nm) UV light, covalently link pyrimidines on adjacent strands. More rarely, psoralen cross-links can be observed at the ends of helices (i.e., double-stranded-single-stranded boundaries). Although psoralens can, in some instances, cross-link protein to RNA, their primary application is to detect RNA-RNA base-pairing interactions. The most useful psoralen derivative is 4'-aminomethyl trioxsalen (AMT), which is soluble in H2O. This protocol describes the use of AMT to detect RNA-RNA interactions in tissue culture cells or in extracts. Cross-linked RNAs are detectable by their reduced mobility in polyacrylamide gels. Cross-links can be reversed by exposure to short-wavelength (254 nm) UV light.MiR-CLIP reveals iso-miR selective regulation in the miR-124 targetome

Yuluan Wang, Charlotte Soneson, Anna L Malinowska, Artur Laski, Souvik Ghosh, Alexander Kanitz, Luca F R Gebert, Mark D Robinson, Jonathan HallPMID: 33300035 DOI: 10.1093/nar/gkaa1117

Abstract

Many microRNAs regulate gene expression via atypical mechanisms, which are difficult to discern using native cross-linking methods. To ascertain the scope of non-canonical miRNA targeting, methods are needed that identify all targets of a given miRNA. We designed a new class of miR-CLIP probe, whereby psoralen is conjugated to the 3p arm of a pre-microRNA to capture targetomes of miR-124 and miR-132 in HEK293T cells. Processing of pre-miR-124 yields miR-124 and a 5'-extended isoform, iso-miR-124. Using miR-CLIP, we identified overlapping targetomes from both isoforms. From a set of 16 targets, 13 were differently inhibited at mRNA/protein levels by the isoforms. Moreover, delivery of pre-miR-124 into cells repressed these targets more strongly than individual treatments with miR-124 and iso-miR-124, suggesting that isomirs from one pre-miRNA may function synergistically. By mining the miR-CLIP targetome, we identified nine G-bulged target-sites that are regulated at the protein level by miR-124 but not isomiR-124. Using structural data, we propose a model involving AGO2 helix-7 that suggests why only miR-124 can engage these sites. In summary, access to the miR-124 targetome via miR-CLIP revealed for the first time how heterogeneous processing of miRNAs combined with non-canonical targeting mechanisms expand the regulatory range of a miRNA.Nucleotide Excision Repair, XPA-1, and the Translesion Synthesis Complex, POLZ-1 and REV-1, Are Critical for Interstrand Cross-Link Repair in

Sinae Oh, Woori Bae, Mohammad A Alfhili, Myon Hee LeePMID: 32945661 DOI: 10.1021/acs.biochem.0c00719

Abstract

Interstrand cross-links (ICLs) are adducts of covalently linked nucleotides in opposing DNA strands that obstruct replication and prime cells for malignant transformation or premature cell death. ICLs may be caused by alkylating agents or ultraviolet (UV) irradiation. These toxic lesions are removed by diverse repair mechanisms such as the Fanconi anemia (FA) pathway, nucleotide excision repair (NER), translesion synthesis (TLS), and homologous recombination (HR). In mammals, the xeroderma pigmentosum group F (XP-F) protein participates in both the FA pathway and NER, while DNA polymerase ζ (POLZ-1) and REV-1 mediate TLS. Nevertheless, little is known regarding the genetic determinants of these pathways in ICL repair and damage tolerance in germ cells. In this study, we examined the sensitivity ofgerm cells to ICLs generated by trimethylpsoralen/ultraviolet A (TMP/UV-A) combination, and embryonic mortality was employed as a surrogate for DNA damage in germ cells. Our results show that XPA-1, POLZ-1, and REV-1 were more critical than FA pathway mediators in preserving genomic stability in

germ cells. Notably, mutant worms lacking both XPA-1 and POLZ-1 (or REV-1) were more sensitive to ICLs compared to either single mutant alone. Moreover, knockdown of XPA-1 and REV-1 leads to the retarded disappearance of RPA-1 and RAD-51 foci upon ICL damage. Since DNA repair mechanisms are broadly conserved, our findings may have ramifications for prospective therapeutic interventions in humans.

Systematic analysis of DNA crosslink repair pathways during development and aging in Caenorhabditis elegans

David M Wilson 3rd, Matthias Rieckher, Ashley B Williams, Björn SchumacherPMID: 28934497 DOI: 10.1093/nar/gkx660

Abstract

DNA interstrand crosslinks (ICLs) are generated by endogenous sources and chemotherapeutics, and pose a threat to genome stability and cell survival. Using Caenorhabditis elegans mutants, we identify DNA repair factors that protect against the genotoxicity of ICLs generated by trioxsalen/ultraviolet A (TMP/UVA) during development and aging. Mutations in nucleotide excision repair (NER) components (e.g. XPA-1 and XPF-1) imparted extreme sensitivity to TMP/UVA relative to wild-type animals, manifested as developmental arrest, defects in adult tissue morphology and functionality, and shortened lifespan. Compensatory roles for global-genome (XPC-1) and transcription-coupled (CSB-1) NER in ICL sensing were exposed. The analysis also revealed contributions of homologous recombination (BRC-1/BRCA1), the MUS-81, EXO-1, SLX-1 and FAN-1 nucleases, and the DOG-1 (FANCJ) helicase in ICL resolution, influenced by the replicative-status of the cell/tissue. No obvious or critical role in ICL repair was seen for non-homologous end-joining (cku-80) or base excision repair (nth-1, exo-3), the Fanconi-related proteins BRC-2 (BRCA2/FANCD1) and FCD-2 (FANCD2), the WRN-1 or HIM-6 (BLM) helicases, or the GEN-1 or MRT-1 (SNM1) nucleases. Our efforts uncover replication-dependent and -independent ICL repair networks, and establish nematodes as a model for investigating the repair and consequences of DNA crosslinks in metazoan development and in adult post-mitotic and proliferative germ cells.Explore Compound Types